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Tricosane-d48

Cat. No.: B1459248
M. Wt: 372.9 g/mol
InChI Key: FIGVVZUWCLSUEI-NARDENEASA-N
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Description

Significance of Deuterated Analogues in Contemporary Analytical Chemistry

Deuterated analogues, a specific class of SIL compounds where hydrogen is replaced by deuterium (B1214612), are of particular significance in modern analytical chemistry. The substantial mass difference between hydrogen (¹H) and deuterium (²H) allows for their easy differentiation by mass spectrometry. This makes deuterated compounds, such as n-Tricosane-D48, ideal internal standards for isotope dilution mass spectrometry (IDMS). IDMS is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample. The ratio of the signal from the native analyte to that of the labeled standard is then used to determine the concentration of the analyte with high precision and accuracy. This approach effectively minimizes the impact of matrix effects and variations in instrument response, which are common challenges in the analysis of complex mixtures. The unique mass signature of deuterated analogues also enables their use in studies of reaction mechanisms and metabolic fate, where the deuterium label acts as a tracer to follow the molecule through various chemical or biological transformations.

Evolution of Research Trajectories Involving n-Tricosane-D48

The application of n-Tricosane-D48 in research has evolved with the increasing demand for precise and reliable quantification of long-chain alkanes in complex matrices. Initially, its use was prominent in environmental and geochemical studies. For instance, deuterated n-alkanes are utilized as internal standards for the analysis of organic aerosols, allowing for the quantification of various target analytes. tandfonline.com In geochemistry, n-Tricosane-D48 has been employed as an internal standard in the study of peat profiles to identify and quantify n-alkane patterns, providing insights into past environmental conditions. csic.escsic.es

More recently, the research trajectory for n-Tricosane-D48 has expanded significantly into the field of food safety. A primary application is its use as an internal standard in the analysis of Mineral Oil Saturated Hydrocarbons (MOSH) and Mineral Oil Aromatic Hydrocarbons (MOAH) in food products and packaging materials. neotron.itshimadzu.comsissg.it The presence of these mineral oil contaminants in food is a significant health concern, and accurate quantification is crucial for risk assessment and regulatory compliance. The European Norm EN 16995:2017, which outlines the determination of MOSH and MOAH, relies on methods that use internal standards like n-Tricosane-D48 for accurate quantification. shimadzu.com This underscores the compound's critical role in ensuring food safety and quality. The continued refinement of analytical techniques, such as online liquid chromatography-gas chromatography-flame ionization detection (LC-GC-FID), further solidifies the importance of n-Tricosane-D48 in these advanced analytical workflows. neotron.it

PropertyValue
Chemical Formula C23D48
Molecular Weight ~372.93 g/mol
CAS Number 203784-75-2
Unlabeled CAS Number 638-67-5

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H48 B1459248 Tricosane-d48

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,23-octatetracontadeuteriotricosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGVVZUWCLSUEI-NARDENEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological Frameworks for N Tricosane D48 Utilization

Advanced Chromatographic and Spectrometric Techniques

The accurate analysis of n-Tricosane-D48, a deuterated internal standard, relies on sophisticated analytical methodologies. Gas chromatography coupled with mass spectrometry (GC-MS) stands out as the primary technique for its quantification, offering high sensitivity and selectivity. The optimization of this technique, particularly through parameter adjustment and specialized data acquisition modes like Selected Ion Monitoring (SIM), is crucial for achieving reliable and precise results, especially in complex sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) as a Foundational Analytical Platform

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the analysis of n-alkanes, including the deuterated standard n-Tricosane-D48. gov.scot This powerful hybrid technique combines the superior separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. In practice, a sample extract is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. shimadzu.com The column's stationary phase interacts differently with various compounds, leading to their separation based on properties like boiling point and polarity. As the separated compounds, including n-Tricosane-D48, exit the column, they enter the mass spectrometer. Here, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis. gov.scot The use of deuterated standards like n-Tricosane-D48 is essential for accurate quantification, as they behave almost identically to their non-deuterated counterparts during extraction and analysis but are distinguishable by the mass spectrometer. gov.scot

Optimization of GC-MS Parameters for Quantitative Analysis of n-Tricosane-D48

Achieving accurate and precise quantitative results for n-Tricosane-D48 necessitates the careful optimization of GC-MS parameters. Key parameters that are frequently adjusted include the GC oven temperature program, injector temperature, carrier gas flow rate, and the type of capillary column used. semanticscholar.orgmdpi.com For instance, a typical temperature program might start at a lower temperature, hold for a period, and then ramp up at a controlled rate to a final, higher temperature to ensure the effective separation of a wide range of n-alkanes. semanticscholar.orgmdpi.com The choice of capillary column, often a non-polar column like an HP-5MS, is also critical for good chromatographic resolution. semanticscholar.org The injector is typically operated in splitless mode to maximize the transfer of the analyte onto the column, enhancing sensitivity. semanticscholar.org

Table 1: Examples of Optimized GC-MS Parameters for n-Alkane Analysis

Parameter Setting 1 Setting 2
Capillary Column HP-5 MS (30 m x 0.25 mm i.d., 0.25 µm thickness) semanticscholar.org HP-5 (30 m x 320 µm x 0.25 µm) mdpi.com
Carrier Gas High purity helium semanticscholar.org Helium mdpi.com
Flow Rate 1.2 mL/min (stable flow) semanticscholar.org Not specified
Injector Temperature 290°C semanticscholar.org Not specified
Injection Mode Splitless semanticscholar.org Not specified
Oven Temperature Program Initial 60°C (hold 10 min), ramp 5°C/min to 300°C (hold 40 min) semanticscholar.org Initial 35°C, ramp 3°C/min to 300°C (hold 15 min) mdpi.com
Internal Standard n-Tricosane-d48, n-Tetracosane-d50 semanticscholar.org d48-n-tricosane mdpi.com

Role of Selected Ion Monitoring (SIM) in Enhanced Detection of n-Tricosane-D48

Selected Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that significantly enhances the sensitivity and selectivity of the analysis for specific compounds like n-Tricosane-D48. scioninstruments.com Instead of scanning a wide range of mass-to-charge ratios (m/z), the mass spectrometer is programmed to only monitor a few specific ions that are characteristic of the target analyte. scioninstruments.comevostc.state.ak.us This targeted approach reduces background noise and improves the signal-to-noise ratio, allowing for the detection of trace amounts of the compound. scioninstruments.com For deuterated standards like n-Tricosane-D48, a specific quantification ion and often a confirmation ion are monitored within a defined time window when the compound is expected to elute from the GC column. evostc.state.ak.us This high selectivity is particularly advantageous when analyzing complex environmental or biological samples where numerous other compounds could interfere with the analysis. ddmsinc.com

Rigorous Sample Preparation and Extraction Protocols

The reliability of n-Tricosane-D48 quantification is heavily dependent on the efficiency and cleanliness of the sample preparation and extraction procedures. These steps are designed to isolate the target analytes from the sample matrix, which can range from simple solutions to complex environmental solids. The choice of extraction technique and the solvent system are critical factors that influence the recovery and purity of the final extract.

Integration of Accelerated Solvent Extraction (ASE) for Diverse Matrices

Accelerated Solvent Extraction (ASE) is an automated technique that has become widely used for extracting organic compounds from solid and semi-solid samples due to its efficiency in terms of time and solvent consumption. thermoscientific.comthermofisher.com The technique utilizes conventional liquid solvents at elevated temperatures and pressures, which increases the speed and efficiency of the extraction process. thermofisher.com The high pressure maintains the solvent in its liquid state above its normal boiling point, while the high temperature accelerates the extraction kinetics. spectralabsci.com This method has been successfully applied to a variety of matrices, including environmental samples like soil and sediment, as well as food products. thermoscientific.comthermofisher.com For instance, in the analysis of PM2.5-bound n-alkanes from filters, samples were extracted at 120°C and 1500 psi. semanticscholar.org The ability to automate the extraction of multiple samples makes ASE a highly efficient choice for laboratories with high sample throughput. spectralabsci.com

Table 2: Typical ASE Parameters

Parameter Setting
Temperature 100-120°C semanticscholar.orgthermoscientific.com
Pressure 1500 psi semanticscholar.orgthermoscientific.com
Static Time 5 min thermoscientific.com
Number of Cycles 1-3 semanticscholar.orgthermoscientific.com
Flush Volume 60% thermoscientific.com
Purge Time 100 s thermoscientific.com

Critical Evaluation of Solvent Systems and Concentration Strategies in Sample Processing

The selection of an appropriate solvent system is a critical step in the extraction of n-Tricosane-D48 and other n-alkanes. The choice of solvent or solvent mixture depends on the nature of the sample matrix and the target analytes. For the extraction of n-alkanes from peat samples, a mixture of dichloromethane (B109758) and methanol (B129727) (3:1) has been used with ultrasonic extraction. csic.es In other applications, acetone (B3395972) or acetonitrile (B52724) have been employed in ASE for extracting residues from grain samples. thermoscientific.com After the initial extraction, the resulting solution is often concentrated to a smaller volume to increase the analyte concentration before GC-MS analysis. semanticscholar.org This is typically achieved using a rotary evaporator or by gently blowing down the solvent under a stream of nitrogen. semanticscholar.orgcsic.es It is important that these concentration steps are performed carefully to avoid the loss of more volatile analytes.

Matrix-Specific Considerations in Analytical Sample Preparation

The preparation of analytical samples for the quantification of target analytes often involves the use of n-Tricosane-D48 to account for variations in extraction efficiency and instrumental response. The nature of the sample matrix dictates the specific extraction and clean-up procedures employed.

In the analysis of PM2.5-bound n-alkanes in atmospheric aerosols, quartz filters containing the collected particulate matter are spiked with a surrogate solution containing n-Tricosane-D48, among other deuterated alkanes, prior to extraction. semanticscholar.org The extraction is typically performed using an accelerated solvent extraction (ASE) system with a solvent mixture like dichloromethane (DCM) and methanol. semanticscholar.org This process is designed to efficiently remove the target analytes and the surrogate standard from the filter matrix. semanticscholar.org

For the analysis of organic compounds in peat and sediment samples, a common procedure involves ultrasonic extraction with a DCM/methanol mixture. csic.es The sample is thoroughly mixed with the solvent to ensure the transfer of analytes and the internal standard, such as n-Tricosane-D48, into the solvent phase. csic.es Following extraction, the solution is filtered and concentrated to a specific volume before instrumental analysis. csic.es

In the context of analyzing flavor ingredients in e-liquids, a different approach is taken. For certain preblends, samples are diluted with DCM and then spiked with an internal standard solution of n-Tricosane-D48 in DCM to achieve a desired concentration. oup.comoup.com This direct dilution method is suitable for liquid matrices where the analytes are already in solution. oup.comoup.com

The choice of extraction and sample preparation technique is crucial for obtaining accurate and reproducible results. The overarching goal is to effectively isolate the target analytes and the deuterated standard from the sample matrix while minimizing the loss of any of these compounds.

Principles and Practices of Quantitative Analysis

Quantitative analysis using n-Tricosane-D48 relies on established principles of analytical chemistry to ensure the accuracy and reliability of the results. This involves the use of internal standards, surrogate standards, and robust calibration and quality control procedures.

Theoretical Underpinnings and Practical Application of Internal Standards in Analytical Quantification

The use of an internal standard is a fundamental practice in quantitative chromatography to correct for variations in sample injection volume, and instrumental drift. An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. Deuterated compounds, such as n-Tricosane-D48, are excellent internal standards because their chemical and physical properties are very similar to their non-deuterated counterparts. researchgate.net This similarity ensures that the internal standard and the analyte behave in a comparable manner during sample preparation and analysis.

In practice, a known amount of the internal standard is added to both the calibration standards and the unknown samples. The response of the analyte is then measured relative to the response of the internal standard. This ratio is used to construct a calibration curve and to determine the concentration of the analyte in the unknown samples. For instance, in the analysis of triterpenoids in peat extracts, d48-n-tricosane was used as an internal standard. mdpi.com Similarly, in the analysis of PM2.5-bound n-alkanes, n-Tetracosane-d50 was spiked into the sample solutions as an internal standard just before GC/MS analysis. semanticscholar.org

The use of an internal standard helps to compensate for potential errors that can occur during the analytical process, leading to more accurate and precise quantification.

Surrogate Standard Methodology and Recovery Assessment in Complex Sample Analysis

Surrogate standards are compounds that are added to a sample in a known amount before any sample preparation steps are performed. They are used to monitor the efficiency of the entire analytical method, including extraction, cleanup, and analysis. Like internal standards, surrogates should be chemically similar to the analytes of interest but not be present in the original sample. Deuterated compounds like n-Tricosane-D48 are frequently used as surrogate standards. semanticscholar.org

In a study of PM2.5-bound n-alkanes, n-Tricosane-D48 was used as a surrogate standard. semanticscholar.org It was spiked onto the quartz filters before extraction. semanticscholar.org The recovery of the surrogate is calculated by comparing the amount detected in the final extract to the amount initially added. This recovery value provides a measure of the analyte loss during the sample preparation process. In the aforementioned study, the recoveries of the surrogate standards ranged from 63.7% to 116%. semanticscholar.org It is important to note that concentrations reported in this particular study were not corrected for surrogate recovery. semanticscholar.org

The assessment of surrogate recovery is a critical quality control measure that provides confidence in the reported analytical data. It helps to identify any potential issues with the analytical method that could lead to inaccurate results.

Advanced Research Applications of N Tricosane D48

Environmental Geochemistry and Source Apportionment Studies

In environmental science, n-Tricosane-D48 is instrumental in tracking the origin, fate, and transport of organic pollutants and natural organic matter. Its chemical inertness and the distinct mass difference from its non-deuterated counterpart make it an ideal reference compound.

Analysis of Atmospheric Particulate Matter (PM2.5) Using n-Tricosane-D48 as a Reference

Fine particulate matter (PM2.5) is a complex mixture of organic and inorganic substances, and identifying the sources of its organic components is crucial for air quality management. nih.gov n-Tricosane-D48 is frequently used as a surrogate or internal standard in the analysis of n-alkanes bound to PM2.5. semanticscholar.org

In a study conducted in the Yangtze River Delta, China, researchers spiked filters with n-Tricosane-D48, along with other deuterated alkanes, before extraction and analysis by gas chromatography-mass spectrometry (GC-MS). semanticscholar.org This allowed for the accurate quantification of 25 different n-alkanes (from C16 to C40). The study revealed significant spatial and seasonal variations in n-alkane concentrations, with average total concentrations of 97.4 ± 73.9 ng m⁻³ in Shanghai, 83.8 ± 57.1 ng m⁻³ in Nanjing, and 187.1 ± 87.1 ng m⁻³ in Ningbo. semanticscholar.org The use of n-Tricosane-D48 as a standard ensured the reliability of these measurements, which helped to determine that emissions from plant wax and vehicles were the primary sources of n-alkanes in the region. semanticscholar.org The recoveries for the surrogate standards in this type of analysis typically range from 63.7% to 116%. semanticscholar.org

The following table summarizes the average concentrations of total n-alkanes found in the study:

LocationAverage Σn-alkanes Concentration (ng m⁻³)
Shanghai97.4 ± 73.9
Nanjing83.8 ± 57.1
Ningbo187.1 ± 87.1

Table 1: Average concentrations of total n-alkanes (C16-C40) in PM2.5 samples from three cities in the Yangtze River Delta. Data sourced from a 2017 study which utilized n-Tricosane-D48 as a surrogate standard for quantification. semanticscholar.org

Characterization of Sedimentary Organic Matter in Environmental Archives (e.g., Peat Bogs)

Peat bogs are valuable environmental archives that preserve organic matter, allowing scientists to reconstruct past vegetation and climate. n-Alkanes, which are major components of plant waxes, are well-preserved in these archives. uliege.be To accurately quantify these molecular markers, researchers rely on internal standards like n-Tricosane-D48.

Several studies on peat bogs in Northern Spain have employed n-Tricosane-D48 as an internal standard for the GC-MS analysis of lipid extracts. csic.escsic.es This methodology allows for the precise quantification of n-alkanes and other lipid biomarkers, such as triterpenoids. csic.es In one study, the use of d48-n-tricosane as an internal standard helped to identify and quantify n-alkane patterns, which, in conjunction with other analyses, revealed differences in the organic matter composition between a raised bog and a blanket bog. csic.es For example, the raised bog showed a higher concentration of n-alkanes for the first 5000 years of the record compared to the blanket bog. csic.es These detailed quantitative analyses, made possible by stable isotope standards, are essential for interpreting the paleoenvironmental signals preserved in peat archives. csic.esresearchgate.net

Role as a Tracer for Environmental Fate and Transport Mechanisms

Beyond quantification, deuterated compounds like n-Tricosane-D48 can be used as tracers to study the movement and degradation of hydrocarbons in the environment. While direct studies specifically using n-Tricosane-D48 as a deliberately introduced tracer are less common in the available literature, the principle is well-established with other deuterated hydrocarbons. mdpi.com

The concept involves introducing a known quantity of the deuterated compound into a system (e.g., soil, water, or even an engine's lubrication system) and monitoring its distribution and transformation over time. mdpi.com The distinct mass of the deuterated tracer allows it to be clearly distinguished from naturally occurring, non-deuterated compounds. This approach provides invaluable data on transport pathways, degradation rates, and the partitioning of pollutants between different environmental compartments. For instance, studies using deuterated tracers have been proposed to refine our understanding of terrestrial biomarker transport and to differentiate between multiple sources of organic matter in sediments. harvard.edu The stability of the carbon-deuterium bond ensures that the tracer remains intact, except through specific degradation processes being investigated. whoi.edu

Biomolecular Research and 'Omics' Disciplines

In the fields of lipidomics and metabolomics, which involve the large-scale study of lipids and metabolites, deuterated standards are indispensable for achieving accurate quantification and for tracing metabolic pathways.

Lipidomics: Elucidating Metabolic Pathways and Fluxes through Stable Isotope Tracing

Lipidomics aims to identify and quantify the complete set of lipids in a biological system. uu.se Given the vast structural diversity and wide concentration range of lipids, accurate quantification is a major challenge. uab.edu Deuterated lipid standards, including deuterated alkanes and fatty acids, are the gold standard for relative and absolute quantification in mass spectrometry-based lipidomics. uu.semetabolomicscentre.ca

The general strategy involves adding a known amount of a deuterated standard (or a mixture of standards representing different lipid classes) to a sample before analysis. acs.org During MS analysis, the deuterated standard co-elutes with its non-deuterated, endogenous counterpart but is detected at a different mass-to-charge ratio. This allows for the normalization of any variations in sample extraction, processing, and instrument response, leading to highly accurate relative quantification. uu.semetabolomicscentre.ca While n-Tricosane-D48 itself is a simple alkane and not a direct participant in major metabolic pathways, its properties are representative of the deuterated standards used for more complex lipids like fatty acids, glycerophospholipids, and sphingolipids. isotope.commdpi.com The use of these standards enables researchers to confidently identify changes in lipid profiles associated with disease states or in response to stimuli, and to trace the flow of atoms through metabolic pathways. mdpi.comresearchgate.net

Metabolomics: Quantitative Profiling and Tracing Applications

Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a sample. nih.gov Similar to lipidomics, accurate quantification is paramount, and stable isotope-labeled internal standards are crucial for achieving this. acs.org n-Tricosane-D48 and other deuterated compounds are used as internal standards to correct for analytical variability in GC-MS and LC-MS based metabolomics workflows.

The inclusion of deuterated standards allows for robust and reproducible measurements, which is essential for identifying subtle metabolic changes that can serve as biomarkers for disease or to understand metabolic reprogramming. nih.gov For example, in large-scale population studies or clinical trials, where samples may be analyzed over long periods, the use of these standards helps to monitor and correct for instrument drift, ensuring that the data is comparable and of high quality. acs.org While metabolomics often focuses on more polar compounds, the principles of using non-polar deuterated standards like n-Tricosane-D48 are applicable, especially in non-polar extracts of biological samples where it can serve as a reliable benchmark for quantification. otsuka.co.jpshoko-sc.co.jp

Pharmaceutical and Preclinical Assessment Research

In pharmaceutical science, stable heavy isotopes are widely incorporated into drug molecules to serve as tracers for quantification during the drug development process. marquette.edu The use of deuterated compounds is particularly valuable in pharmacokinetic (PK) studies, which examine how a drug is absorbed, distributed, metabolized, and excreted by the body. Because n-Tricosane-D48 has a distinct molecular weight from its natural counterpart, it can be used as an internal standard in mass spectrometry-based bioanalysis to precisely quantify the concentration of a target analyte in a biological sample.

Deuteration of drug molecules has also gained significant attention for its potential to beneficially alter the metabolic and pharmacokinetic profiles of pharmaceuticals. marquette.edu This strategy, known as the "deuterium effect," can sometimes lead to a slower rate of metabolism, which may improve a drug's half-life and bioavailability. ckisotopes.com The development of deuterated drugs like deutetrabenazine, approved by the FDA, highlights the therapeutic potential of this approach. nih.gov While n-Tricosane-D48 is not itself a therapeutic agent, its role as a specialized internal standard supports the rigorous analytical testing required in the preclinical and clinical evaluation of both standard and deuterated drug candidates. otsuka.co.jp

The chemical characterization of complex mixtures, such as the flavor formulations used in e-liquids, requires robust and precise analytical methods. researchgate.net n-Tricosane-D48 has been successfully utilized as an internal standard for the quantitative analysis of these formulations by gas chromatography-mass spectrometry (GC/MS). researchgate.net

In a study characterizing e-liquid formulations containing 38 different flavor ingredients, n-Tricosane-D48 was employed to ensure accurate measurement. researchgate.net For the analysis of specific ingredient groups (referred to as Preblends 1C, 2, 3, and 4), test samples were diluted in dichloromethane (B109758) (DCM) and spiked with n-Tricosane-D48 to a known concentration. researchgate.net This process allows for the correction of any variability during sample preparation and injection, leading to highly accurate quantification of the individual flavor compounds. researchgate.net The table below summarizes the analytical method where n-Tricosane-D48 was used.

ParameterDetails
Application Characterization of flavor ingredients in e-liquid formulations. researchgate.net
Compound n-Tricosane-D48. researchgate.net
Role Internal Standard. researchgate.net
Analytical Method Gas Chromatography-Mass Spectrometry (GC/MS). researchgate.net
Sample Preparation Test formulations were diluted in Dichloromethane (DCM) and spiked with a solution of n-Tricosane-D48 (10 mg per mL of DCM) to a final concentration of 40 μg/mL. researchgate.net

A critical component of preclinical research is to assess the stability of test formulations to ensure that the material remains unchanged during the course of a study. researchgate.net n-Tricosane-D48 plays an essential role in these stability assessments by facilitating the accurate quantification of formulation components over time.

In the aforementioned study of e-liquid flavor ingredients, the stability of both intermediate "preblends" and final test formulations was evaluated over periods of up to 30 days under different storage conditions (refrigerated and room temperature). researchgate.net By using n-Tricosane-D48 as an internal standard in the GC/MS analysis, researchers were able to precisely measure the concentration of each of the 38 flavor ingredients at various time points. researchgate.net This allowed them to determine that the preblends were stable for up to 4 weeks at 0°C–4°C, while the final formulation mixed with nicotine (B1678760) was stable for only 3 days under the same conditions. researchgate.net These findings, made possible by the reliable quantification afforded by n-Tricosane-D48, were crucial for establishing the proper procedures for preparing and handling the test materials for subsequent in vivo studies. researchgate.net

Characterization of Complex Chemical Formulations (e.g., E-liquid Flavor Ingredients)

Synthetic Chemistry and Labeled Compound Development

In synthetic chemistry, perdeuterated n-alkanes like n-Tricosane-D48 are typically the final products of complex deuteration reactions rather than starting intermediates. The synthesis of these molecules can be achieved via methods such as liquid-phase exchange between a hydrocarbon and deuterium (B1214612) gas over a catalyst, yielding perdeuterated products with high isotopic purity. researchgate.net

While n-Tricosane-D48 is commercially available as a stable isotope standard for mass spectrometry applications, its use as a key intermediate for synthesizing other complex deuterated molecules is limited by its chemical inertness. otsuka.co.jp Alkanes lack functional groups, and the selective functionalization of their strong carbon-hydrogen (or, in this case, carbon-deuterium) bonds is a well-known and formidable challenge in organic synthesis. researchgate.net

However, recent advances in C-H bond activation and functionalization offer potential pathways for using saturated alkanes as synthetic precursors. researchgate.netrsc.org These advanced catalytic methods could theoretically be applied to a molecule like n-Tricosane-D48 to introduce functional groups, thereby converting it from a simple deuterated alkane into a more complex deuterated building block for use in medicinal chemistry or materials science. ckisotopes.com Therefore, while primarily an end-product, n-Tricosane-D48 represents a potential, though challenging, starting point for the synthesis of other novel, highly deuterated molecules.

Strategies for Efficient Stable Isotope Incorporation in Advanced Chemical Systems

The synthesis of perdeuterated long-chain alkanes such as n-Tricosane-d48 is a sophisticated process that requires efficient methods for incorporating deuterium atoms. The high isotopic purity (typically 98% or greater) demanded for its application as an internal standard in sensitive analytical techniques necessitates robust and high-yield synthetic strategies. chemicalbook.comeurisotop.comesslabshop.com Several key methodologies have been developed for the deuteration of organic compounds, which can be broadly categorized into direct hydrogen-deuterium (H/D) exchange reactions and synthesis from deuterated precursors. simsonpharma.comresearchgate.net

One of the most prominent strategies is catalytic H/D exchange , where C-H bonds are activated in the presence of a catalyst and a deuterium source. acs.org This method allows for the direct replacement of hydrogen with deuterium on a pre-existing carbon skeleton. A variety of heterogeneous and homogeneous catalysts are employed for this purpose.

Platinum Group Metal Catalysts: Heterogeneous catalysts like platinum on carbon (Pt/C) are widely used. jst.go.jp These catalysts can facilitate H/D exchange on saturated fatty acids in the presence of heavy water (D₂O), often under elevated temperatures. jst.go.jp Such a deuterated fatty acid can then be converted to the corresponding alkane. Iridium and ruthenium-based homogeneous catalysts are also highly effective, capable of activating the relatively inert C-H bonds of alkanes and facilitating H/D exchange with deuterium sources like deuterated benzene (B151609) (C₆D₆) or D₂O under milder conditions. rsc.orgacs.org Research has demonstrated that certain iridium pincer complexes are highly active for hydrogen isotope exchange (HIE) on unactivated alkanes. rsc.org

Cobalt and Rhodium Catalysts: Dual catalysis systems, such as those involving cobalt and photoredox catalysts, have emerged for the deuteration of unsaturated precursors like alkenes. researchgate.netchinesechemsoc.org These methods can lead to polydeuterated alkanes upon reduction.

Another major strategy involves synthesis from deuterated precursors . This bottom-up approach builds the final molecule from smaller, isotopically labeled starting materials. simsonpharma.com

Dehalogenation of Alkyl Halides: A classic method involves the dehalogenation of polyhalogenated organic compounds using a reducing agent, such as zinc dust, in the presence of a deuterium donor like D₂O. cdnsciencepub.com For a long-chain alkane, this would entail synthesizing a perhalogenated tricosane, which is a significant synthetic challenge in itself.

Reduction and Decarboxylation of Deuterated Fatty Acids: A more feasible and common industrial approach involves the synthesis of a perdeuterated fatty acid of the same or slightly longer chain length, followed by a chemical transformation to the alkane. Perdeuterated fatty acids can be prepared via extensive H/D exchange. jst.go.jp Once synthesized, the deuterated fatty acid can be reduced to a fatty alcohol and subsequently to the alkane, or it can undergo decarboxylation. Photobiocatalysis, using enzymes like Fatty Acid Photodecarboxylase (FAP), has been shown to convert fatty acids into their corresponding alkanes and can be used with deuterated substrates. oup.comresearchgate.net

Electrochemical methods represent an emerging technique for deuteration. These processes use electrons as a clean reductant and can be finely controlled. Reductive deuteration of functional groups using D₂O as the deuterium source has been successfully demonstrated for various molecules. oaepublish.com

The choice of strategy depends on factors such as the availability of starting materials, desired isotopic purity, and scalability. For a complex molecule like n-Tricosane-d48, a multi-step synthesis starting from a deuterated precursor like a perdeuterated fatty acid, prepared via catalytic H/D exchange, is a common and efficient pathway.

Strategy Description Catalyst/Reagents Deuterium Source Key Features
Catalytic H/D Exchange Direct replacement of hydrogen with deuterium on an alkane or precursor molecule. acs.orgPlatinum on Carbon (Pt/C), Iridium pincer complexes, Ruthenium complexes. jst.go.jprsc.orgacs.orgHeavy Water (D₂O), Deuterated Solvents (e.g., C₆D₆). jst.go.jprsc.orgApplicable to inert C-H bonds; can achieve high levels of deuteration.
Synthesis from Deuterated Precursors Building the molecule from smaller, already labeled starting materials. simsonpharma.comZinc dust, Reducing agents. cdnsciencepub.comDeuterated Precursors, Heavy Water (D₂O). simsonpharma.comcdnsciencepub.comProvides precise control over label placement; relies on availability of labeled starting materials.
Conversion of Deuterated Fatty Acids Reduction or decarboxylation of a perdeuterated fatty acid to the corresponding alkane. oup.comresearchgate.netChemical reducing agents, Fatty Acid Photodecarboxylase (FAP) enzymes. oup.comresearchgate.netN/A (precursor is already deuterated)Efficient for long-chain alkanes; leverages biological or bio-inspired catalysis.
Electrochemical Deuteration Reductive deuteration of functionalized precursors using an electric current. oaepublish.comVarious metal electrodes. oaepublish.comHeavy Water (D₂O). oaepublish.comUses electrons as a green reductant; highly controllable.

Challenges, Innovations, and Future Directions in N Tricosane D48 Research

Methodological Challenges in Deuterated Compound Analysis

The analysis of deuterated compounds like n-Tricosane-D48 is not without its complexities. Researchers must account for phenomena that can affect the accuracy and interpretation of their results.

Considerations for Deuterium (B1214612) Exchange Phenomena in Analytical Systems

A primary challenge in working with deuterated compounds is the potential for hydrogen-deuterium (H/D) exchange. chromatographyonline.comnih.gov This is a chemical phenomenon where labile deuterium atoms on a molecule can exchange with hydrogen atoms from the surrounding solvent or within the analytical system itself. chromatographyonline.comchromatographyonline.com This "back-exchange" can lead to a partial loss of the deuterium label, potentially skewing quantitative results and complicating the interpretation of data. nih.gov

Several factors can influence the rate of H/D exchange, including:

pH: The pH of the solution can significantly impact the exchange rate. nih.gov

Temperature: Higher temperatures can accelerate the exchange process. nih.gov

Solvent Composition: The nature of the solvent plays a crucial role in the stability of the deuterium label. synmr.in

To minimize back-exchange, it is crucial to carefully control these parameters throughout the experimental workflow, from sample preparation to analysis. chromatographyonline.com This may involve using deuterated solvents, maintaining low temperatures, and optimizing the pH of buffers. chromatographyonline.comsynmr.in

Mitigation Strategies for Tracer Recycling Effects in Metabolic Studies

In metabolic studies, where deuterated compounds like n-Tricosane-D48 are used as tracers to follow metabolic pathways, another challenge arises: tracer recycling. mdpi.comcambridge.org This occurs when the labeled portion of the tracer molecule is incorporated into a new molecule, which is then re-introduced into the metabolic pathway being studied. This can lead to an overestimation of the metabolic pool size and an underestimation of turnover rates. nih.gov

Mitigating tracer recycling requires careful experimental design and data analysis. Some strategies include:

Using multiple-labeled compounds: This can help to track the fate of different parts of the molecule and identify recycling pathways. cambridge.org

Short-term infusion studies: For metabolic processes with a fast turnover, a bolus injection or short infusion of the tracer can be sufficient to gather data before significant recycling occurs. mdpi.com

Mathematical modeling: Sophisticated models can be used to account for tracer recycling and provide a more accurate interpretation of the data. mdpi.com

Advancements in Analytical Instrumentation and Data Processing

Fortunately, continuous advancements in analytical technology are helping to overcome some of the challenges associated with deuterated compound analysis.

Integration of High-Resolution Mass Spectrometry for Enhanced Specificity

High-resolution mass spectrometry (HRMS) has become an indispensable tool for the analysis of deuterated compounds. nih.govmdpi.com Its ability to provide high mass accuracy and resolving power allows for the clear differentiation of deuterated species from their non-deuterated counterparts, even in complex biological matrices. nih.govmdpi.com Techniques such as electrospray ionization (ESI) coupled with HRMS are highly sensitive and can be used for the rapid and accurate determination of isotopic purity. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can provide valuable information on the specific location of deuterium labels within a molecule. nih.gov

Analytical TechniqueApplication in Deuterated Compound AnalysisKey Advantages
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement and isotopic pattern analysis.High specificity and sensitivity, enabling clear differentiation of deuterated and non-deuterated compounds. nih.govmdpi.com
Tandem Mass Spectrometry (MS/MS) Structural elucidation and localization of deuterium labels.Provides detailed information on the position of deuterium atoms within the molecule. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and analysis of volatile deuterated compounds.Effective for separating and identifying components in complex mixtures. metabolomics.se
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of non-volatile deuterated compounds in liquid samples.Versatile for a wide range of molecules and complex biological samples. resolvemass.ca

Application of Bioinformatics and Chemometrics for Complex Data Interpretation

The large and complex datasets generated by modern analytical instruments necessitate the use of sophisticated data processing tools. nih.govscialert.net Bioinformatics and chemometrics offer a suite of methods for handling and interpreting this data. metabolomics.secabidigitallibrary.org Chemometric techniques like Principal Component Analysis (PCA) can help to identify patterns, trends, and outliers in multivariate data, providing a valuable overview of the information hidden within complex datasets. metabolomics.se Bioinformatics tools are crucial for managing the large volume of data from metabolomics studies, including steps like data normalization, alignment, and statistical analysis to identify significant metabolic changes. cabidigitallibrary.orgcreative-proteomics.com

Emerging Research Avenues and Collaborative Opportunities

The continued development of analytical methods and the increasing availability of deuterated compounds are opening up new avenues of research and fostering collaboration. The global market for deuterated compounds is projected to grow, driven by their increasing use in pharmaceuticals, biotechnology, and academic research. wiseguyreports.comglobalgrowthinsights.com

Emerging research areas include:

Drug Development: Deuteration can improve the metabolic stability and pharmacokinetic properties of drugs. musechem.comansto.gov.au

Materials Science: Deuterated polymers are being investigated for their enhanced stability and unique properties. resolvemass.ca

Environmental Analysis: Deuterated standards are used to trace and quantify pollutants with high accuracy. resolvemass.ca

Collaborative efforts between research institutions, government laboratories, and private companies are crucial for advancing the synthesis and application of deuterated compounds. hwb.gov.in These partnerships help to develop new deuteration techniques, validate analytical methods, and expand the knowledge base for the use of these powerful research tools. mdpi.comhwb.gov.in Facilities like the National Deuteration Facility (NDF) in Australia play a key role in providing access to deuterated molecules and fostering these collaborations. ansto.gov.au

Q & A

Q. What methodological considerations are essential when using n-Tricosane-D48 as an internal standard in chromatography?

  • Answer : Ensure isotopic purity (>99% D) to avoid interference from protiated analogs . Calibrate retention times using mixed standards and validate linearity across concentration ranges. For GC-MS, account for mass shifts in deuterated ions (e.g., m/z differences in fragmentation patterns) . Contradictions in retention data across studies may arise from column aging or temperature gradients; replicate experiments under identical conditions to resolve inconsistencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.